(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone
Overview
Description
(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound featuring a trifluoromethyl group, an amino group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylpiperazine, followed by reduction to introduce the amino group. The trifluoromethyl group is then introduced via electrophilic substitution reactions. The final step involves coupling the intermediate with a suitable methanone derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine ring provides structural stability. This compound may inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-(trifluoromethyl)phenyl)methanone: Lacks the piperazine ring, resulting in different chemical properties.
(4-Ethylpiperazin-1-yl)methanone: Lacks the trifluoromethyl group, affecting its biological activity.
(4-Amino-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of the trifluoromethyl group, amino group, and piperazine ring in (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-2-19-5-7-20(8-6-19)13(21)11-4-3-10(18)9-12(11)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBLUATWVAQQRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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